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Executive Summary
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11),

the sole member of the class IV HDAC family.[1] Developed through an activity-guided rational

design approach, SIS17 demonstrates significant selectivity for HDAC11 over other HDAC

isoforms. Its mechanism of action involves the inhibition of HDAC11's defatty-acylase activity,

specifically preventing the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2).

This targeted activity modulates downstream signaling pathways, including the type I interferon

response, highlighting its potential as a chemical probe to explore HDAC11 biology and as a

starting point for the development of novel therapeutics. This document provides a

comprehensive overview of the discovery, mechanism of action, and preclinical

characterization of SIS17.

Discovery and Rationale
SIS17 was developed through a rational design strategy that capitalized on the unique

substrate preference of HDAC11 for long-chain fatty-acylated lysines.[1] Unlike other HDACs

that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity.[2][3] The

design of SIS17 was guided by the principle of creating a molecule that would specifically fit

into the active site of HDAC11 and inhibit its enzymatic function. The core structure of SIS17
features a carbohydrazide moiety, which is crucial for its inhibitory activity, likely through

chelation of the zinc ion in the HDAC11 active site.[1]
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In Vitro Pharmacology
Potency and Selectivity
SIS17 is a potent inhibitor of HDAC11, with its inhibitory concentration (IC50) varying

depending on the substrate used in the assay. When tested against a myristoylated histone H3

lysine 9 (H3K9) peptide, SIS17 exhibited an IC50 of 0.83 μM.[1][4] Its potency was even

greater when assayed with a more physiologically relevant substrate, a myristoylated SHMT2

peptide, yielding an IC50 of 270 nM.[1]

A key feature of SIS17 is its high selectivity for HDAC11. In a panel of enzymatic assays, SIS17
showed no significant inhibition of other HDACs, including class I (HDAC1, HDAC8), class II

(HDAC4), and class III (SIRT1, SIRT2, SIRT3, SIRT6) enzymes, even at concentrations as

high as 100 μM.[1] This remarkable selectivity makes SIS17 a valuable tool for specifically

probing the function of HDAC11.

Table 1: In Vitro Inhibitory Activity of SIS17

Target Substrate IC50 (μM)
Selectivity vs.
other HDACs
(at 100 μM)

Reference

HDAC11
myristoyl-H3K9

peptide
0.83

No significant

inhibition
[1]

HDAC11
myristoyl-SHMT2

peptide
0.27

No significant

inhibition
[1]

HDAC1 N/A >100 N/A [1]

HDAC4 N/A >100 N/A [1]

HDAC8 N/A >100 N/A [1]

SIRT1 N/A >100 N/A [1]

SIRT2 N/A >100 N/A [1]

SIRT3 N/A >100 N/A [1]

SIRT6 N/A >100 N/A [1]
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Cellular Activity
SIS17 has demonstrated activity in cellular assays, confirming its cell permeability and ability to

engage its target within a cellular context. In MCF7 breast cancer cells, treatment with SIS17
led to a dose-dependent increase in the fatty acylation of endogenous SHMT2.[1] This provides

direct evidence of SIS17's ability to inhibit HDAC11's demyristoylase activity in living cells.

Furthermore, SIS17 exhibited synergistic cytotoxicity with the chemotherapeutic agent

oxaliplatin in K562 chronic myeloid leukemia cells.[5] This suggests that inhibition of HDAC11

by SIS17 may sensitize cancer cells to other anti-cancer agents.

Mechanism of Action
The primary mechanism of action of SIS17 is the inhibition of HDAC11's enzymatic activity.

HDAC11 is a zinc-dependent enzyme, and the carbohydrazide group of SIS17 is believed to

chelate the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1] The

specificity of SIS17 for HDAC11 is attributed to the unique structural features of its active site,

which accommodates the long-chain fatty acyl substrates that HDAC11 preferentially acts

upon.

The HDAC11-SHMT2 Signaling Pathway
A critical substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial

enzyme that plays a key role in one-carbon metabolism.[2][6] HDAC11 removes the myristoyl

group from a specific lysine residue on SHMT2.[2] The acylation state of SHMT2 is believed to

be a regulatory switch for its function. By inhibiting HDAC11, SIS17 increases the

myristoylation of SHMT2. This post-translational modification has been shown to impact the

type I interferon (IFN) signaling pathway.[2][3][6][7] While the precise molecular details are still

under investigation, it is proposed that myristoylated SHMT2 influences the ubiquitination and

cell surface levels of the type I IFN receptor.[2][6]
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Experimental Protocols
In Vitro HDAC11 Enzymatic Assay
This protocol describes the determination of the IC50 value of SIS17 against HDAC11 using a

myristoyl-H3K9 peptide substrate and HPLC-based detection.

Materials:

Recombinant human HDAC11

Myristoyl-H3K9 peptide substrate

SIS17

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HPLC system

Procedure:

Prepare a stock solution of SIS17 in a suitable solvent (e.g., DMSO).
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Serially dilute SIS17 to the desired concentrations in the assay buffer.

In a microplate, combine recombinant HDAC11 and the myristoyl-H3K9 peptide substrate in

the assay buffer.

Add the different concentrations of SIS17 to the reaction mixture. Include a vehicle control

(DMSO) and a no-enzyme control.

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

Analyze the reaction products by reverse-phase HPLC to separate the acylated and

deacetylated peptides.

Quantify the peak areas corresponding to the substrate and product.

Calculate the percentage of inhibition for each SIS17 concentration and determine the IC50

value using a suitable software (e.g., GraphPad Prism).
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Cellular SHMT2 Acylation Assay
This protocol details the procedure to assess the effect of SIS17 on the fatty acylation of

endogenous SHMT2 in cultured cells.

Materials:

MCF7 cells (or other suitable cell line)

Cell culture medium and supplements

Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)

SIS17

Lysis buffer

Biotin-azide

Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

Streptavidin beads

SDS-PAGE and Western blotting reagents

Anti-SHMT2 antibody

Procedure:

Culture MCF7 cells to the desired confluency.

Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of

SIS17 for a specified time (e.g., 4-6 hours).

Lyse the cells and quantify the protein concentration.

Perform a click chemistry reaction by incubating the cell lysate with biotin-azide and the

reaction components to attach biotin to the acylated proteins.
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Enrich the biotinylated (acylated) proteins using streptavidin beads.

Elute the enriched proteins from the beads.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated

SHMT2.

Analyze the band intensities to determine the relative change in SHMT2 acylation upon

SIS17 treatment.

Preclinical Development and Future Directions
In Vivo Studies
To date, there is a lack of publicly available data on the in vivo pharmacokinetics,

pharmacodynamics, and efficacy of SIS17 in animal models. While the in vitro profile of SIS17
is promising, its properties as a drug candidate, such as metabolic stability, bioavailability, and

in vivo target engagement, remain to be determined. General methodologies for evaluating

HDAC inhibitors in vivo often involve xenograft models of cancer, where the compound is

administered systemically, and tumor growth is monitored. Pharmacodynamic assessments

typically involve measuring histone acetylation or other target-specific biomarkers in tumor and

surrogate tissues.

It has been suggested that some early-stage HDAC11 inhibitors, including SIS17, may face

challenges in clinical translation due to suboptimal pharmacokinetic properties or stability.[8]

Further medicinal chemistry efforts may be required to optimize the lead compound for in vivo

applications.

Clinical Trials
There are currently no registered clinical trials for SIS17. The development of selective HDAC

inhibitors is an active area of research, and the insights gained from studying SIS17 and other

HDAC11-selective compounds will be valuable for the future design of clinical candidates.

Conclusion
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SIS17 is a pioneering selective inhibitor of HDAC11 that has been instrumental in elucidating

the defatty-acylase function of this enzyme and its role in regulating cellular signaling

pathways. Its high selectivity makes it an invaluable research tool for dissecting the specific

biological functions of HDAC11. While the in vivo and clinical development of SIS17 itself has

not been reported, the knowledge generated from its discovery and characterization provides a

strong foundation for the development of next-generation HDAC11 inhibitors with therapeutic

potential in oncology, immunology, and other disease areas. Further optimization of this

chemical scaffold may lead to drug candidates with improved pharmacokinetic and

pharmacodynamic properties suitable for clinical investigation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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